Celecoxib is derived from the pyrazole class of compounds and is specifically designed to inhibit COX-2 while sparing COX-1, which is responsible for gastrointestinal protection. The M1 metabolite is formed through the phase II metabolism of celecoxib, primarily involving glucuronidation processes catalyzed by uridine 5'-diphospho-glucuronosyltransferases. This metabolite has been identified as an acyl glucuronide, characterized by its instability at physiological pH, which can lead to the formation of various isomers during metabolism .
The synthesis of celecoxib metabolite M1 involves both phase I and phase II metabolic processes. Initially, celecoxib undergoes oxidation to form hydroxycelecoxib (M3) and subsequently carboxycelecoxib (M2). These metabolites are then conjugated with glucuronic acid to yield M1 and another metabolite, M5.
The molecular formula for celecoxib metabolite M1 is , with a molecular weight of approximately 511.48 g/mol. The structure features:
The compound exhibits multiple stereoisomers due to the presence of chiral centers in its structure, influencing its biological activity and stability .
Celecoxib metabolite M1 participates in several chemical reactions:
Celecoxib metabolite M1 exhibits several notable physical and chemical properties:
These properties are critical for understanding its behavior in biological systems and its pharmacokinetic profile .
Celecoxib metabolite M1 has several scientific applications:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0